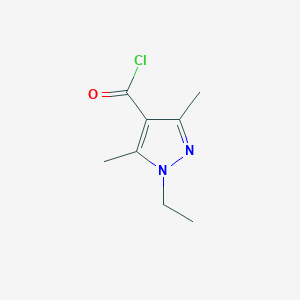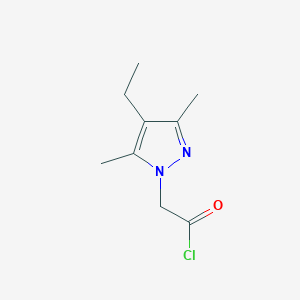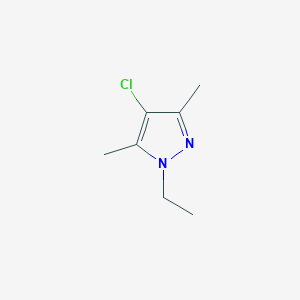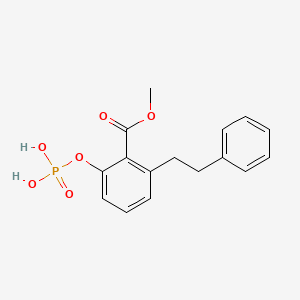![molecular formula C14H14N4O3 B3087265 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1171943-74-0](/img/structure/B3087265.png)
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
The compound “3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups including a pyrazole ring, an isoxazole ring, and a carboxylic acid group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and isoxazole rings would give the molecule a certain degree of rigidity, while the ethyl and methyl groups could provide some flexibility . The carboxylic acid group would likely be involved in hydrogen bonding, which could affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound polar and potentially soluble in water . The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel heterocyclic compounds that share structural similarities or are relevant to the compound , demonstrating its utility in the preparation of N-fused heterocycles. A notable method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015). This process showcases the chemical versatility and potential for generating complex molecules for various applications.
Antiviral and Antibacterial Applications
Compounds containing the pyrazolo[3,4-b]pyridine moiety have been synthesized and evaluated for their antiviral and antibacterial activities. For instance, novel derivatives have shown inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and Vesicular stomatitis virus (VSV), with some compounds exhibiting antiviral activity comparable to established antiviral drugs (Bernardino et al., 2007). Additionally, a series of compounds were synthesized and found to have significant antibacterial properties, underscoring the potential of such structures in developing new antimicrobial agents (Maqbool et al., 2014).
Material Science and Coordination Chemistry
Research into the compound's derivatives has also extended into material science, particularly in the synthesis of coordination polymers. Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, similar in structural motifs, have been used to assemble with Zn(II) and Cd(II) ions to create chiral and achiral coordination polymers. These materials exhibit unique structural diversity and have potential applications in catalysis, molecular recognition, and as luminescent materials (Cheng et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-4-18-8(3)10(6-15-18)12-11-9(14(19)20)5-7(2)16-13(11)21-17-12/h5-6H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOOMROYBICLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC3=NC(=CC(=C23)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)





